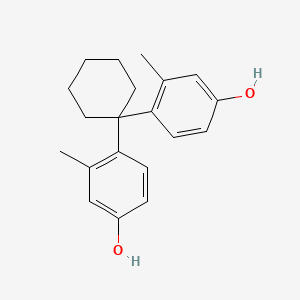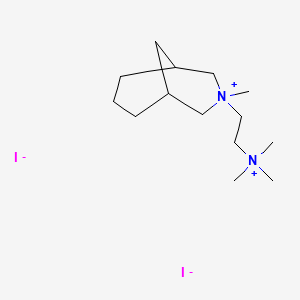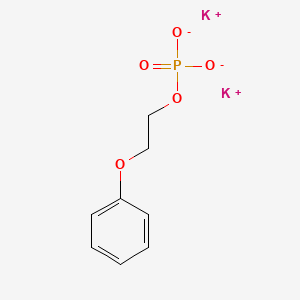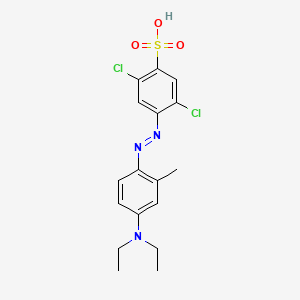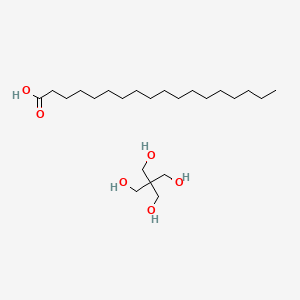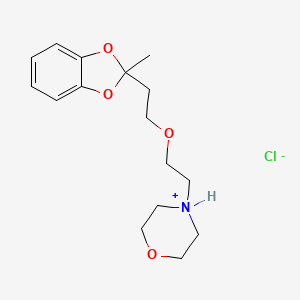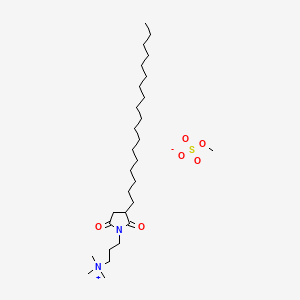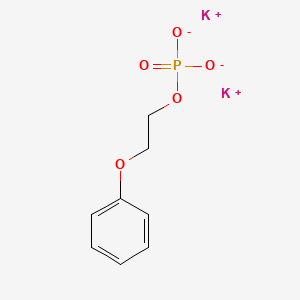
Dipotassium 2-phenoxyethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium 2-phenoxyethyl phosphate: is a heterocyclic organic compound with the molecular formula C8H9K2O5P and a molecular weight of 294.324 g/mol . It is commonly used in various experimental and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The preparation of dipotassium 2-phenoxyethyl phosphate typically involves the neutralization reaction between phosphoric acid and potassium hydroxide. The reaction is carried out in a reaction kettle, with the temperature controlled at a maximum of 90°C. The pH value is regulated to be between 8.9 and 9.5 at the end of the reaction .
Industrial Production Methods: : Industrial production of this compound follows a similar neutralization process. After the neutralization reaction, the mixture is decolorized using activated carbon, filtered, and then concentrated and crystallized. The crystallized product is dehydrated using a centrifugal machine and dried at temperatures between 60°C and 70°C .
Análisis De Reacciones Químicas
Types of Reactions: : Dipotassium 2-phenoxyethyl phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products: : The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphate esters, while substitution reactions can produce various substituted phenoxyethyl derivatives .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, dipotassium 2-phenoxyethyl phosphate is used as a reagent in various synthetic reactions and as a catalyst in certain processes.
Biology: : In biological research, it is used to study the effects of phosphate compounds on cellular processes and as a source of phosphorus in nutrient media.
Medicine: : In medicine, this compound is explored for its potential use in drug formulations and as a buffering agent in pharmaceutical preparations.
Industry: : Industrial applications include its use as a stabilizer in various formulations and as an additive in the production of specialty chemicals .
Mecanismo De Acción
The mechanism of action of dipotassium 2-phenoxyethyl phosphate involves its role as a source of phosphate ions. Once introduced into the body or a reaction system, the phosphate ions participate in various biochemical and chemical processes. These processes include phosphorylation reactions, which are crucial for energy transfer and signal transduction in cells .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds include dipotassium phosphate, potassium dihydrogen phosphate, and other phosphate esters.
Uniqueness: : Dipotassium 2-phenoxyethyl phosphate is unique due to its specific structure, which includes a phenoxyethyl group. This structure imparts distinct chemical properties and reactivity compared to other phosphate compounds .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research, medicine, and industry. Its unique chemical properties make it valuable for various synthetic and analytical processes.
Propiedades
Número CAS |
68511-20-6 |
|---|---|
Fórmula molecular |
C8H9K2O5P |
Peso molecular |
294.32 g/mol |
Nombre IUPAC |
dipotassium;2-phenoxyethyl phosphate |
InChI |
InChI=1S/C8H11O5P.2K/c9-14(10,11)13-7-6-12-8-4-2-1-3-5-8;;/h1-5H,6-7H2,(H2,9,10,11);;/q;2*+1/p-2 |
Clave InChI |
MPRREXQEDRAEKG-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)OCCOP(=O)([O-])[O-].[K+].[K+] |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


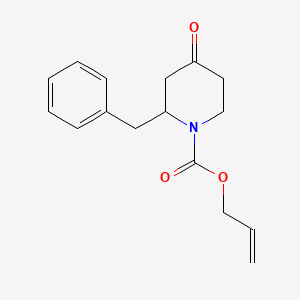

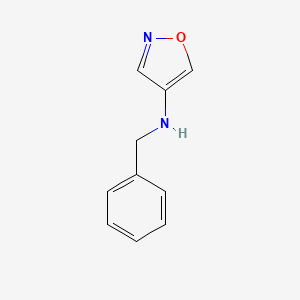
![Cuprate(4-), [mu-[[7,7'-[[3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4,4'-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]](8-)]]di-, tetrasodium](/img/structure/B13771818.png)
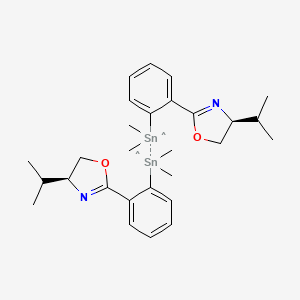
![Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13771825.png)
![[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride](/img/structure/B13771827.png)
